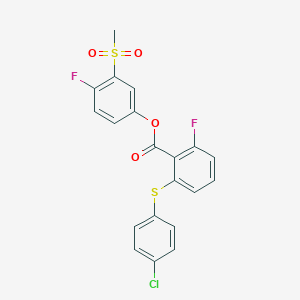
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate involves the formation of a covalent bond with the target protein or enzyme. The formation of this bond results in a change in the fluorescence properties of the compound, allowing for detection and measurement.
Biochemical and Physiological Effects:
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-cytotoxic at low concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its high selectivity for specific proteins or enzymes. Additionally, it has a high signal-to-noise ratio, allowing for accurate detection and measurement. One limitation is that it requires a covalent bond to form with the target protein or enzyme, which may affect the activity of the target.
Direcciones Futuras
There are several potential future directions for (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate research. One direction is to study its applications in live-cell imaging. Another direction is to develop new derivatives of the compound with improved properties such as higher selectivity or longer fluorescence lifetime. Additionally, it can be used in the development of new drugs or therapies for diseases that involve specific protein or enzyme targets.
Conclusion:
In conclusion, (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is a promising compound for scientific research applications. Its high selectivity and accurate detection make it a valuable tool for studying biological systems. Further research is needed to fully understand its potential and limitations in various applications.
Métodos De Síntesis
The synthesis method of (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate involves the reaction between 4-chlorothiophenol, 2-fluoro-6-(trifluoromethyl) benzoic acid, and 4-fluoro-3-methylsulfonylphenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has potential applications in scientific research as a tool for studying biological systems. It can be used as a fluorescent probe to detect specific proteins or enzymes in cells. It can also be used as a ligand to study protein-ligand interactions. Additionally, it can be used as a substrate for enzyme assays.
Propiedades
IUPAC Name |
(4-fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2O4S2/c1-29(25,26)18-11-13(7-10-15(18)22)27-20(24)19-16(23)3-2-4-17(19)28-14-8-5-12(21)6-9-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYGRVYLYTWWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)OC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

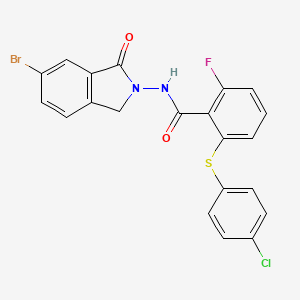
![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
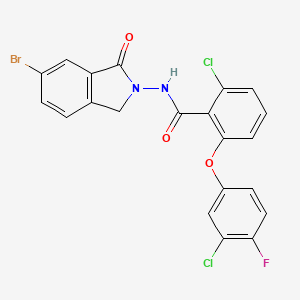
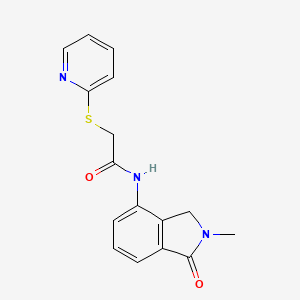
![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)


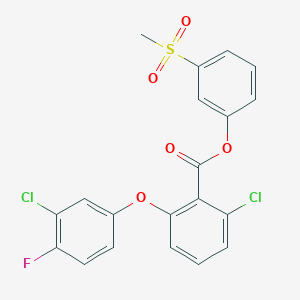
![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)